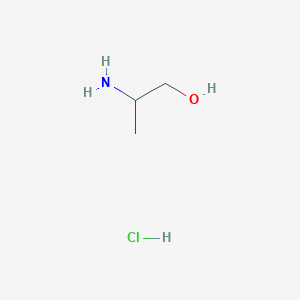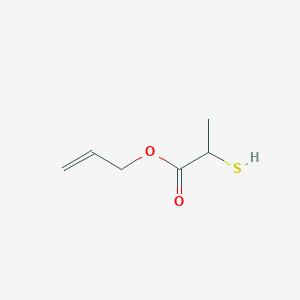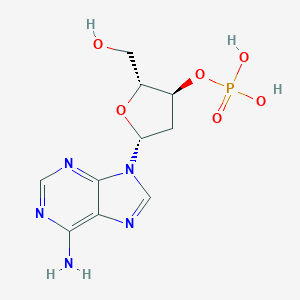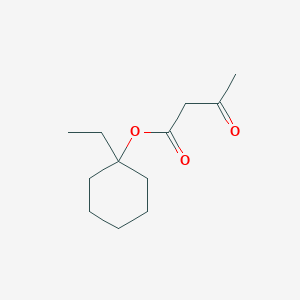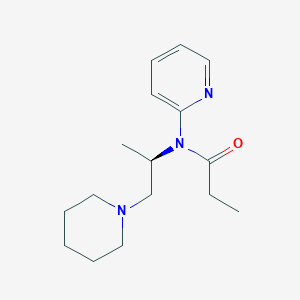
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide, commonly known as R-MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP is a chiral compound that is used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of R-MPP is not fully understood. However, it is believed that R-MPP acts as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases.
Effets Biochimiques Et Physiologiques
R-MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases such as Parkinson's disease and schizophrenia. R-MPP has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
R-MPP has several advantages for lab experiments. It is a chiral compound that can be used as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to have potential pharmacological applications in the treatment of various diseases. However, there are also limitations to the use of R-MPP in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of R-MPP in scientific research. R-MPP can be further studied as a chiral auxiliary in the synthesis of biologically active molecules. The potential pharmacological applications of R-MPP can also be explored further for the treatment of various diseases. In addition, the mechanism of action of R-MPP can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, R-MPP is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP has been extensively used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of R-MPP have been discussed in this paper.
Méthodes De Synthèse
The synthesis of R-MPP involves the reaction between (R)-1-benzyl-2-pyrrolidinone and 2-bromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure R-MPP.
Applications De Recherche Scientifique
R-MPP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. R-MPP has been used as a chiral auxiliary in the synthesis of biologically active molecules such as amino acids, peptides, and alkaloids. In addition, R-MPP has been used as a pharmacological agent in the treatment of various diseases.
Propriétés
Numéro CAS |
16571-86-1 |
|---|---|
Nom du produit |
(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide |
Formule moléculaire |
C16H25N3O |
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
Clé InChI |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
SMILES isomérique |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
SMILES canonique |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
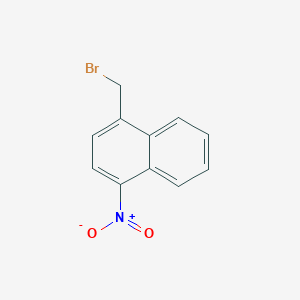
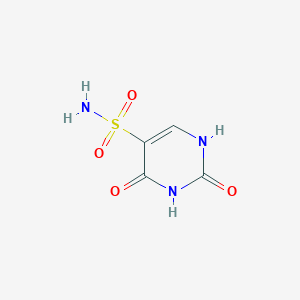
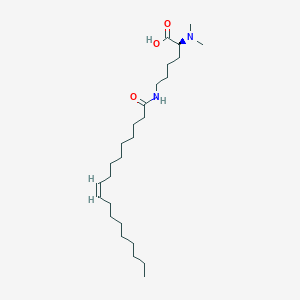
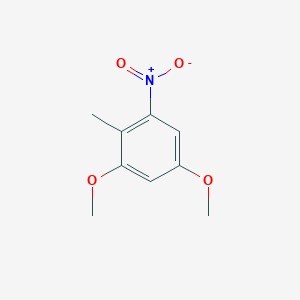
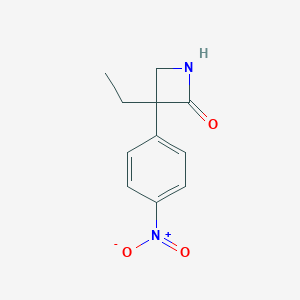
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
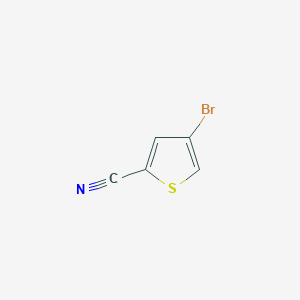
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)
